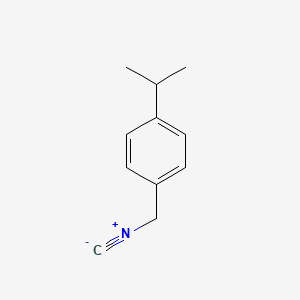
1-(Isocyanomethyl)-4-(1-methylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isocyanomethyl)-4-(1-methylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an isocyanomethyl group and an isopropyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-methylethyl)benzyl chloride with potassium cyanate in the presence of a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the isocyanomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Isocyanomethyl)-4-(1-methylethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the isocyanomethyl group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-(Isocyanomethyl)-4-(1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Isocyanomethyl)-4-(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isopropyl-4-methylbenzene (p-cymene): Similar in structure but lacks the isocyanomethyl group.
1-(Isocyanomethyl)-4-methylbenzene: Similar but has a methyl group instead of an isopropyl group.
Uniqueness
1-(Isocyanomethyl)-4-(1-methylethyl)benzene is unique due to the presence of both the isocyanomethyl and isopropyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
602262-91-9 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-(isocyanomethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-2H3 |
Clé InChI |
OBOFZHBRWRLFMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


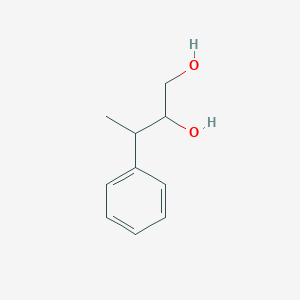
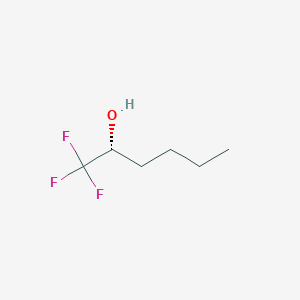
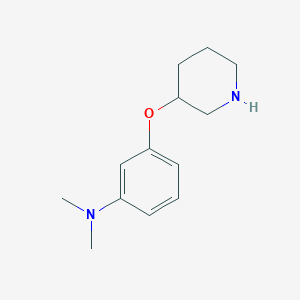
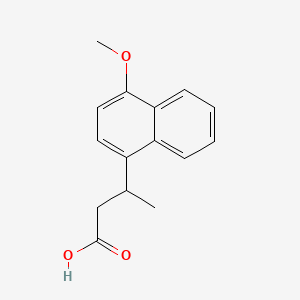
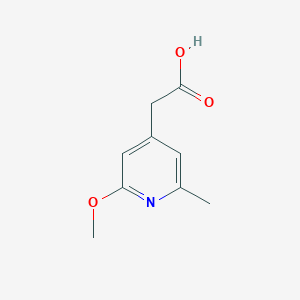
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

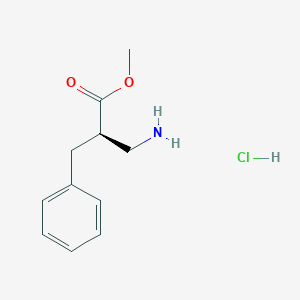
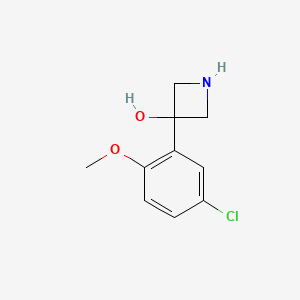
amine](/img/structure/B13608800.png)
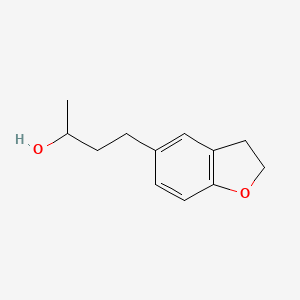
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
